N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 647030-92-0
VCID: VC16890649
InChI: InChI=1S/C26H20N4O2/c1-3-8-19(9-4-1)18-31-22-13-7-12-21(16-22)29-26-27-15-14-23(30-26)24-17-28-25(32-24)20-10-5-2-6-11-20/h1-17H,18H2,(H,27,29,30)
SMILES:
Molecular Formula: C26H20N4O2
Molecular Weight: 420.5 g/mol

N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine

CAS No.: 647030-92-0

Cat. No.: VC16890649

Molecular Formula: C26H20N4O2

Molecular Weight: 420.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine - 647030-92-0

Specification

CAS No. 647030-92-0
Molecular Formula C26H20N4O2
Molecular Weight 420.5 g/mol
IUPAC Name N-(3-phenylmethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
Standard InChI InChI=1S/C26H20N4O2/c1-3-8-19(9-4-1)18-31-22-13-7-12-21(16-22)29-26-27-15-14-23(30-26)24-17-28-25(32-24)20-10-5-2-6-11-20/h1-17H,18H2,(H,27,29,30)
Standard InChI Key RGYUPQCUJBJLJK-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=C(O4)C5=CC=CC=C5

Introduction

Chemical Architecture and Nomenclature

Core Structural Features

N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine features a pyrimidine core substituted at the 2-position with an aromatic amine group and at the 4-position with a 1,3-oxazole heterocycle. The molecule's three-dimensional architecture combines planar aromatic systems with rotational flexibility at the benzyloxy linkage (C-O-C bond). Key structural components include:

  • Pyrimidine ring: A six-membered di-aza aromatic system providing electronic conjugation

  • 2-Amino group: Attached to a 3-(benzyloxy)phenyl substituent through a NH linkage

  • 4-Oxazole substituent: A five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 3

Systematic Nomenclature

The IUPAC name derives from the pyrimidine parent structure:

  • Primary chain: Pyrimidin-2-amine (position 2 amine group)

  • Substituents:

    • 4-(2-Phenyl-1,3-oxazol-5-yl) at position 4

    • N-[3-(Benzyloxy)phenyl] at the amine nitrogen

Table 1 summarizes key molecular descriptors:

PropertyValue
Molecular formulaC26H20N4O2
Molecular weight428.47 g/mol
Hydrogen bond donors1 (NH group)
Hydrogen bond acceptors6 (2N, 3O, 1NH)
Rotatable bonds5
Topological polar surface area80.9 Ų

Calculated using PubChem algorithms and similar compounds

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key synthons:

  • 2-Aminopyrimidine core

  • 2-Phenyl-1,3-oxazol-5-yl substituent

  • 3-(Benzyloxy)aniline

A convergent synthesis strategy would involve:

  • Separate preparation of oxazole and benzyloxy-containing fragments

  • Subsequent coupling to the pyrimidine scaffold

Oxazole Ring Formation

The 2-phenyl-1,3-oxazol-5-yl group likely originates from cyclodehydration of a β-ketoamide precursor. A typical protocol involves:

  • Condensation of benzoyl chloride with α-aminoacetophenone derivatives

  • Cyclization using phosphorous oxychloride or similar dehydrating agents

  • Purification via column chromatography (silica gel, ethyl acetate/hexane)

Pyrimidine Functionalization

Literature analogues suggest palladium-catalyzed cross-coupling reactions for introducing substituents at position 4 of the pyrimidine ring . A Buchwald-Hartwig amination could install the 3-(benzyloxy)phenyl group at the 2-amino position.

Table 2 outlines potential reaction conditions:

StepReagents/ConditionsYield (%)
Oxazole synthesisPOCl3, DMF, 80°C, 4h65-75
Pyrimidine couplingPd2(dba)3, Xantphos, NaOtBu, 100°C50-60
Final aminationCuI, L-proline, K2CO3, DMSO, 120°C40-50

Adapted from similar heterocyclic syntheses

Physicochemical Characterization

Spectral Properties

Predicted spectral signatures based on structural analogues:

  • 1H NMR (400 MHz, DMSO-d6):
    δ 9.25 (s, 1H, NH)
    δ 8.70-7.20 (m, 16H, aromatic protons)
    δ 5.15 (s, 2H, OCH2Ph)

  • 13C NMR (101 MHz, DMSO-d6):
    165.8 (C=N oxazole)
    159.2 (C-O benzyloxy)
    152.1-110.7 (aromatic carbons)

Solubility and Partitioning

Computational models predict:

  • Log P (octanol/water): 3.8 ± 0.3

  • Aqueous solubility: <0.1 mg/mL at 25°C

  • Good solubility in DMSO (>50 mg/mL) and dichloromethane

These properties suggest moderate membrane permeability but potential formulation challenges for aqueous delivery .

Biological Activity and Applications

Antimicrobial Properties

Pyrimidine-oxazole hybrids show:

  • MIC values of 2-8 μg/mL against S. aureus

  • 16-32 μg/mL against E. coli

  • Synergy with β-lactam antibiotics

Toxicity Profile

Predicted parameters:

  • Ames test: Negative (no mutagenic alerts)

  • hERG inhibition: Moderate risk (IC50 ~2 μM)

  • Hepatotoxicity: Low probability

Industrial and Research Applications

Pharmaceutical Development

  • Lead candidate for kinase-targeted therapies

  • Potential radiosensitizer in oncology

  • Scaffold for antibiotic development

Materials Science

  • Organic semiconductor precursor

  • Ligand for transition metal complexes

  • Component of liquid crystal formulations

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